molecular formula C21H25N3O2S2 B11429562 6-methyl-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

6-methyl-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B11429562
M. Wt: 415.6 g/mol
InChI Key: QULZIBUGOKSEKR-UHFFFAOYSA-N
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Description

6-methyl-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,2-d]pyrimidine core.

    Introduction of the Methyl and p-Tolyl Groups: The methyl and p-tolyl groups are introduced through alkylation reactions using suitable alkylating agents.

    Attachment of the Piperidin-1-yl and Thio Groups: The piperidin-1-yl and thio groups are attached through nucleophilic substitution reactions, often using piperidine and thiol derivatives as nucleophiles.

    Oxidation to Form the Oxo Group: The final step involves the oxidation of the intermediate compound to introduce the oxo group, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thio and piperidin-1-yl groups.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidin-1-yl and thio groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Piperidine, thiol derivatives, alkylating agents.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its ability to interact with various biological targets makes it a valuable tool in biochemical studies.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength.

Mechanism of Action

The mechanism of action of 6-methyl-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-methyl-2-((2-oxo-2-(morpholin-1-yl)ethyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
  • 6-methyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Uniqueness

The uniqueness of 6-methyl-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H25N3O2S2

Molecular Weight

415.6 g/mol

IUPAC Name

6-methyl-3-(4-methylphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C21H25N3O2S2/c1-14-6-8-16(9-7-14)24-20(26)19-17(12-15(2)28-19)22-21(24)27-13-18(25)23-10-4-3-5-11-23/h6-9,15H,3-5,10-13H2,1-2H3

InChI Key

QULZIBUGOKSEKR-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)N3CCCCC3)C4=CC=C(C=C4)C

Origin of Product

United States

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